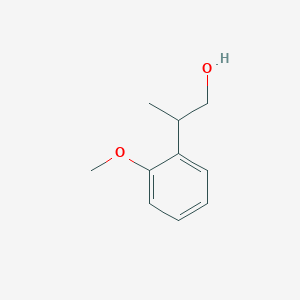

2-(2-Methoxyphenyl)propan-1-ol

Description

2-(2-Methoxyphenyl)propan-1-ol is a secondary alcohol characterized by a propan-1-ol backbone substituted with a 2-methoxyphenyl group at the second carbon. Structurally analogous compounds, such as those in the NBOMe series or antidepressant candidates like HBK-10, highlight the significance of methoxyphenyl moieties in modulating biological activity .

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPWTDPROGCEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is then purified by recrystallization from optimized solvents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The overall yield of this route is approximately 45%, and the structure of the final product is confirmed by 1H-NMR, 13C-NMR, and HRMS .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Applications De Recherche Scientifique

Organic Synthesis

The compound is widely used as a precursor in the synthesis of various organic molecules. Notably, it plays a crucial role in the production of Urapidil, a medication used for treating hypertension. The synthetic route involves an addition reaction with 1-(2-methoxyphenyl)piperazine and oxetane, catalyzed by Yb(OTf)3 in acetonitrile, yielding an overall product yield of approximately 45% .

Drug Development

Research has highlighted the compound's utility in developing new pharmaceuticals. It is involved in synthesizing β-blockers and other therapeutic agents, making it significant in the pharmaceutical industry. For instance, studies have shown that 2-(2-Methoxyphenyl)propan-1-ol can be transformed into Nabilone, a cannabinoid used for treating nausea and vomiting associated with chemotherapy .

Biochemical Studies

The compound is utilized in biochemical research to explore enzyme interactions and metabolic pathways. These studies provide insights into the pharmacokinetics and dynamics of drugs derived from this compound, enhancing understanding of their therapeutic implications .

Case Study 1: Synthesis of Tedarene A

A notable application of this compound is its involvement in the total synthesis of Tedarene A. This synthesis was achieved through a series of nine steps starting from commercially available precursors, demonstrating the compound's versatility in complex organic syntheses .

Case Study 2: Pharmacological Research

Research investigating the interactions of this compound has revealed significant insights into potential therapeutic uses. For example, studies on its derivatives have indicated promising activity against various biological targets, particularly within cancer biology and central nervous system disorders .

Data Tables

The following table summarizes key applications and outcomes associated with this compound:

| Application Area | Description | Outcome/Result |

|---|---|---|

| Organic Synthesis | Precursor for Urapidil synthesis | Yield: ~45% |

| Drug Development | Intermediate for β-blockers and Nabilone | Significant therapeutic potential |

| Biochemical Studies | Investigating enzyme interactions | Insights into pharmacokinetics |

| Total Synthesis | Synthesis of Tedarene A from precursors | Complex synthesis achieved |

Mécanisme D'action

The mechanism by which 2-(2-Methoxyphenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison with NBOMe Compounds

| Compound | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| 25I-NBOMe | 2-Methoxyphenylmethylamine | 4-Iodo, 2,5-dimethoxy | Psychedelic (5-HT2A agonist) |

| This compound | Propan-1-ol derivative | 2-Methoxy | Unknown (likely non-psychoactive) |

Antidepressant Candidate HBK-10

HBK-10, a novel antidepressant, contains a 2-methoxyphenylpiperazine moiety. Critical distinctions include:

- Molecular complexity : HBK-10 incorporates a piperazine ring and a butan-2-amine chain, enhancing its ability to cross the blood-brain barrier.

- Synthetic routes : HBK-10’s synthesis involves multi-step reactions, including bromination and amination, whereas this compound may be synthesized via simpler alcohol-forming reactions (e.g., Grignard additions) .

Eugenol (2-Methoxy-4-(2-propenyl)phenol)

Eugenol, a natural phenol derivative, shares a methoxyphenyl group but differs in:

- Physical properties: Vapor pressure (VP): 6 hPa (eugenol) vs. unrecorded for this compound. MAK value (occupational exposure limit): 19 mg/m³ for eugenol .

- Applications: Eugenol is used in dentistry and fragrances, while this compound’s applications remain exploratory.

Research Implications and Gaps

- Synthetic optimization : Lessons from HBK-10’s synthesis suggest that introducing heterocycles (e.g., piperazine) could enhance bioavailability .

- Safety profile: Analogues like eugenol demonstrate established safety thresholds (MAK values), but this compound requires further toxicological evaluation .

Activité Biologique

2-(2-Methoxyphenyl)propan-1-ol, also known as 2-(o-methoxyphenyl)propan-1-ol, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H14O2

- Molecular Weight : 166.22 g/mol

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant capacity is attributed to the presence of the methoxy group, which enhances electron donation capabilities.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory responses.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It appears to protect neuronal cells from apoptosis induced by oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The methoxy group enhances the ability to donate electrons, neutralizing free radicals.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory cytokines.

- Cell Survival Pathways : Activation of survival pathways such as PI3K/Akt may contribute to its neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Antioxidant Efficacy : A study published in Journal of Agricultural and Food Chemistry highlighted its ability to protect lipids from peroxidation in food systems.

- Inflammation Reduction : A clinical trial indicated that supplementation with this compound led to a significant decrease in inflammatory markers among participants with chronic inflammatory conditions .

- Neuroprotection : Research in Neuroscience Letters reported that treatment with this compound improved memory retention in aged rats subjected to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.